

A Comprehensive Technical Guide to 2-(2-Ethoxyethoxy)ethanol-d5

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804

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This technical guide provides an in-depth overview of **2-(2-Ethoxyethoxy)ethanol-d5**, a deuterated form of the widely used industrial solvent 2-(2-Ethoxyethoxy)ethanol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this isotopically labeled compound.

Chemical Identity and Properties

2-(2-Ethoxyethoxy)ethanol-d5 is a stable isotope-labeled version of 2-(2-Ethoxyethoxy)ethanol, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly as an internal standard in analytical chemistry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of both 2-(2-Ethoxyethoxy)ethanol and its deuterated analog.

Property	2-(2-Ethoxyethoxy)ethanol	2-(2-Ethoxyethoxy)ethanol-d5
CAS Number	111-90-0 [1] [2] [3] [4] [5]	Not explicitly available in public databases; supplier-specific.
Molecular Formula	C ₆ H ₁₄ O ₃ [1] [2]	C ₆ H ₉ D ₅ O ₃
Molecular Weight	134.17 g/mol [1] [6] [7]	Approximately 139.20 g/mol
Appearance	Colorless liquid [1]	Colorless liquid
Boiling Point	196 to 202 °C [1] [6] [7]	Not determined
Melting Point	-76 °C [1] [6] [7]	Not determined
Flash Point	96 °C [1] [6] [7]	Not determined
Autoignition Temperature	204 °C [1] [6] [7]	Not determined

Chemical Structure

The molecular structure of **2-(2-Ethoxyethoxy)ethanol-d5** is characterized by a backbone of diethylene glycol with one of the hydroxyl groups etherified with a deuterated ethyl group.

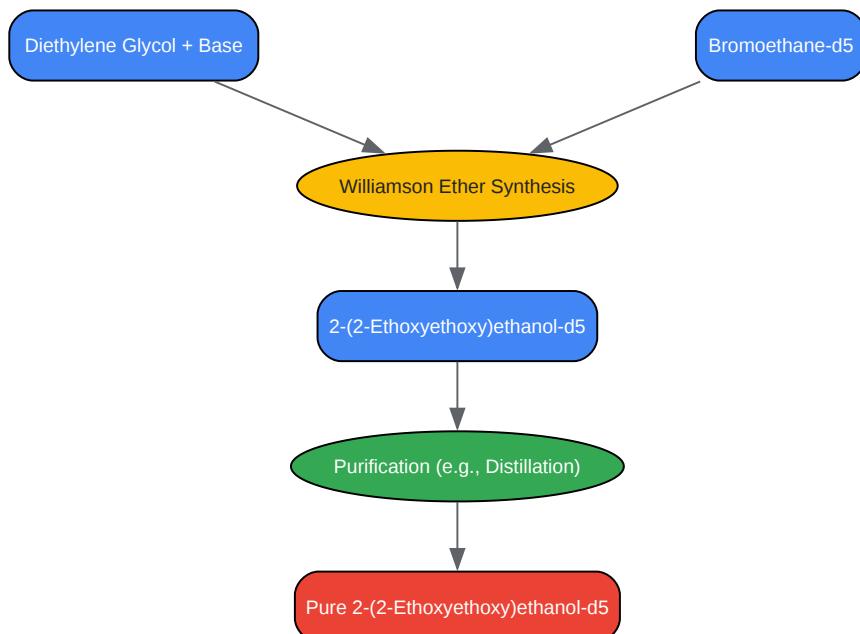
Caption: Chemical structure of **2-(2-Ethoxyethoxy)ethanol-d5**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(2-Ethoxyethoxy)ethanol-d5** are not readily available in peer-reviewed literature, likely due to its specialized nature as a commercial product. However, a general synthetic approach can be inferred from the synthesis of its non-deuterated analog and related deuterated compounds.

General Synthetic Approach

The synthesis of **2-(2-Ethoxyethoxy)ethanol-d5** would likely involve the Williamson ether synthesis. This would entail reacting a deuterated ethyl halide (e.g., bromoethane-d5) with diethylene glycol in the presence of a base.



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Caption: A generalized workflow for the synthesis of **2-(2-Ethoxyethoxy)ethanol-d5**.

Key Experimental Steps:

- Deprotonation: Diethylene glycol is treated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide.
- Nucleophilic Substitution: The deuterated ethyl halide (bromoethane-d5) is added to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide ion in an SN2 reaction.
- Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by fractional distillation, to yield pure **2-(2-Ethoxyethoxy)ethanol-d5**.

Applications in Research

The primary application of **2-(2-Ethoxyethoxy)ethanol-d5** is as an internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[8][9]} Its use allows for accurate

quantification of the non-deuterated analog in complex matrices by correcting for variations in sample preparation and instrument response. Deuterated standards are particularly valuable in pharmacokinetic and metabolic studies of drugs and other xenobiotics.[8]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(2-Ethoxyethoxy)ethanol-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597804#2-2-ethoxyethoxy-ethanol-d5-cas-number-and-structure>

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